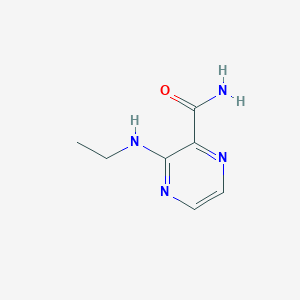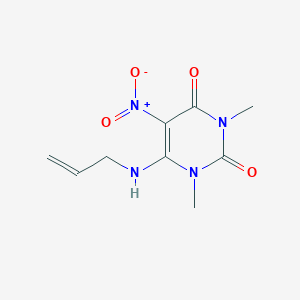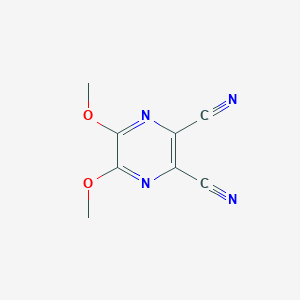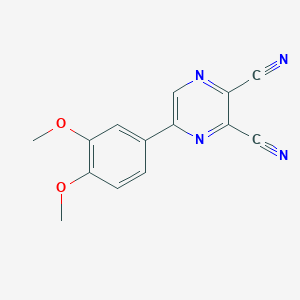![molecular formula C21H18N2O4S B493368 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B493368.png)
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazole ring, a chromenone core, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction between 3-(2-ethoxyphenyl)-substituted chalcone and aminoazoles under controlled conditions can lead to the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one apart is its combination of a thiazole ring with a chromenone core and an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
3-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-4-8-15(17)22-21-23-16(12-28-21)14-11-13-7-6-10-18(25-2)19(13)27-20(14)24/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
QQGWDOFPFCUAQI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-6-{[(2-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493289.png)
![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)



![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)

![1-(4-Methoxybenzyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493301.png)





